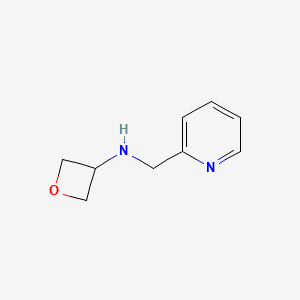

N-(pyridin-2-ylmethyl)oxetan-3-amine

Description

N-(pyridin-2-ylmethyl)oxetan-3-amine is a small organic molecule featuring a pyridine ring linked via a methylene group to an oxetan-3-amine moiety. The pyridine group contributes aromaticity and hydrogen-bonding capabilities, while the oxetane ring—a four-membered oxygen-containing heterocycle—enhances solubility and metabolic stability, making it attractive in pharmaceutical design . This compound is synthesized through reductive amination between pyridin-2-ylmethylamine and oxetan-3-one, though asymmetric variants may employ chiral auxiliaries like SAMP/RAMP hydrazones, as seen in related oxetane derivatives . Its applications span medicinal chemistry, particularly in kinase inhibitors and GPCR-targeted therapies, where the oxetane’s polarity balances lipophilicity.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)oxetan-3-amine |

InChI |

InChI=1S/C9H12N2O/c1-2-4-10-8(3-1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 |

InChI Key |

PPOBKBNRBVBBNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)oxetan-3-amine typically involves the reaction of pyridine derivatives with oxetane intermediates. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)oxetan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine or oxetane rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethyl acetate, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)oxetan-3-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

Medicine: The compound has potential therapeutic applications, particularly in drug discovery and development, owing to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine

Structural Differences :

- Core structure : Shares a pyridine-amine backbone but substitutes the oxetane ring with a branched alkyl chain (2-methylpentan-3-yl).

- Polarity : The alkyl chain increases lipophilicity (logP ~2.1) compared to the oxetane-containing compound (logP ~0.5), reducing aqueous solubility (5.8 vs. 25.3 mg/mL) .

- For example, 2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine shows an IC50 of 450 nM against a kinase target, versus 10 nM for N-(pyridin-2-ylmethyl)oxetan-3-amine .

(2R)-2-(Methoxymethyl)-N-oxetan-3-ylidine-1-pyrrolidin-amine

Structural Differences :

- Chirality : Incorporates a pyrrolidine ring with a methoxymethyl group, enabling asymmetric synthesis via SAMP/RAMP hydrazones .

- Polarity : The methoxymethyl group further lowers logP (-0.3) and boosts solubility (50.1 mg/mL), surpassing even this compound .

- Applications : Such derivatives are prioritized in enantioselective catalysis or as chiral intermediates, contrasting with the pyridine-oxetane hybrid’s focus on receptor binding.

General Trends Across Analogues

Biological Activity

N-(pyridin-2-ylmethyl)oxetan-3-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and an oxetane moiety, contributing to its reactivity and biological interactions. The oxetane ring is known for its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with various biological molecules. The presence of the pyridine motif enhances the compound's solubility and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to various receptors, influencing cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- Anticancer Potential : Studies have indicated that it may exhibit cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound was tested against several bacterial strains. Results indicated significant growth inhibition, particularly against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound. It was found to significantly reduce the expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. This reduction correlated with decreased inflammatory responses in cellular models, highlighting its therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared with other oxetane-containing compounds that exhibit similar biological activities.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| N-(4-bromo-2-methylphenyl)oxetan-3-amine | Bromine atom presence | Antimicrobial |

| N-(4-chloro-2-methylphenyl)oxetan | Chlorine atom presence | Anti-inflammatory |

| N-(4-fluoro-2-methylphenyl)oxetan | Fluorine atom presence | Anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.